molecular formula C19H20ClN3O2 B021679 8-Methoxy Loxapine CAS No. 70020-54-1

8-Methoxy Loxapine

Cat. No. B021679
CAS RN: 70020-54-1
M. Wt: 357.8 g/mol
InChI Key: CQTLHLYDQYOEJW-UHFFFAOYSA-N
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Description

8-Methoxy Loxapine is a derivative of Loxapine, a dibenzoxazepine tricyclic antipsychotic agent . It is used in neurology research and is available as a certified reference material .


Chemical Reactions Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form loxapine N-oxide and de-methylation by CYP3A4, CYP2C19, and CYP2C8 to form amoxapine . 8-OH-loxapine has no pharmacological activity at the D2 receptor, although 7-OH-loxapine (a minor metabolite) binds to D2 receptors with high affinity .

Scientific Research Applications

  • Treatment of Psychotic-Depressive Disorders : Loxapine metabolizes into amoxapine and 8-hydroxyamoxapine, both possessing antidepressant activity. This makes it effective in treating treatment-resistant patients with psychotic-depression syndromes (Burch & Goldschmidt, 1983).

  • Schizophrenia Treatment : Loxapine and its hydroxylated metabolite, 7-hydroxyloxapine, have strong affinities for dopamine receptors, which may explain their clinical efficacy in treating schizophrenia (Coupet & Rauh, 1979).

  • Effects on Peripheral Dopamine-like and Serotonin Receptors : Loxapine reduces both lymphocyte D2-like and platelet 5-HT2A receptors in patients with schizophrenia, suggesting a complex mechanism of action involving both receptor types (Singh et al., 2003).

  • Antipsychotic and Antidepressant Properties : Loxapine and amoxapine, along with their 8-hydroxylated derivatives and metabolites, may have dual antidepressant and antipsychotic effects, with loxapine showing stronger antipsychotic properties (Fulton et al., 1982).

  • Treatment of Acute Agitation in Psychiatric Disorders : Inhaled loxapine is an innovative, rapid option for acute treatment of agitation in patients with schizophrenia or bipolar disorder, offering a noninvasive treatment approach (Popovic et al., 2015).

  • Metabolic Polymorphism and Neuroleptic Properties : Metabolic polymorphism in loxapine may significantly affect its neuroleptic properties, as its 8-hydroxy metabolites have weak dopamine-D2 blocking activity (Cheung et al., 1991).

Future Directions

Given the similarities between clozapine and loxapine, future studies should investigate potential anti-suicidal properties of loxapine . As an acute treatment in agitation associated with schizophrenia or bipolar disorder, inhaled loxapine was developed as an innovative and rapid option which is efficacious and tolerable .

properties

IUPAC Name

8-chloro-3-methoxy-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLHLYDQYOEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338751
Record name 8-Methoxy Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy Loxapine

CAS RN

70020-54-1
Record name 8-Methoxy Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TB Cooper, R Bost, I Sunshine - Journal of Analytical Toxicology, 1981 - academic.oup.com
Loxapine and its metabolites, extracted from blood and tissue specimens obtained at autopsy, were analyzed by gas chromatography. Tissue distributions of loxapine and its …
Number of citations: 11 academic.oup.com
L Borg, A Ho, JE Peters, MJ Kreek - Journal of addictive diseases, 1995 - Taylor & Francis
Methadone, when used in the appropriate dose, prevents opioid withdrawal during the 24-hour period following medication. However, the appropriate dose for a given patient may be …
Number of citations: 25 www.tandfonline.com
TB Cooper, RG Kelly - Methodol. Anal. Toxicol., 1985
Number of citations: 1

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